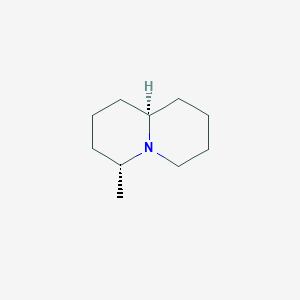
(4R,9aR)-4-Methyloctahydro-2H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is a chiral organic compound belonging to the class of quinolizines This compound is characterized by its octahydroquinolizine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aR)-4-Methyloctahydro-2H-quinolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reduction of a quinolizine derivative followed by methylation at the 4-position. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
(4R,9aR)-4-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the bicyclic structure or modify substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or alcohols, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
(4R,9aR)-4-Methyloctahydro-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which (4R,9aR)-4-Methyloctahydro-2H-quinolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets, influencing the downstream signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (4R,9aR)-4-methyl-octahydropyrrolo[2,1-c][1,4]thiazepine-1,5-dione
- (2R,4R,9aR)-4-(3-Hydroxy-4-methoxyphenyl)octahydro-2H-quinolizin-2-yl 3-(4-hydroxyphenyl)propanoate
- (4R,9aR)-2-benzyl-4-methyl-octahydro-1H-pyrazino[1,2-a]piperazine
Uniqueness
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential for specialized uses in research and industry.
属性
CAS 编号 |
6480-44-0 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
(4R,9aR)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
NVAZQVKYKZTHQP-NXEZZACHSA-N |
手性 SMILES |
C[C@@H]1CCC[C@@H]2N1CCCC2 |
规范 SMILES |
CC1CCCC2N1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


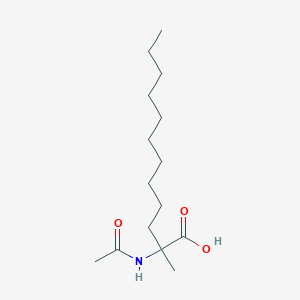
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
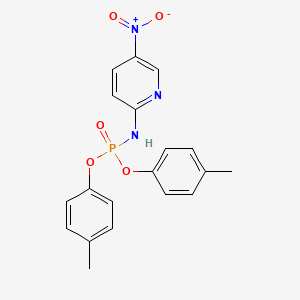
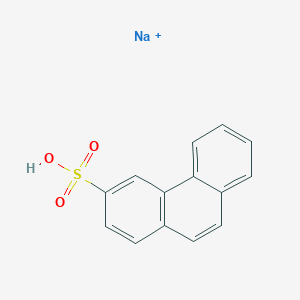
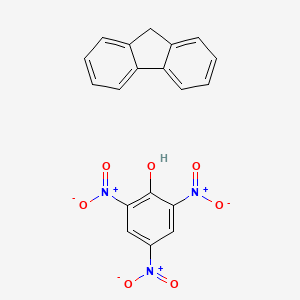
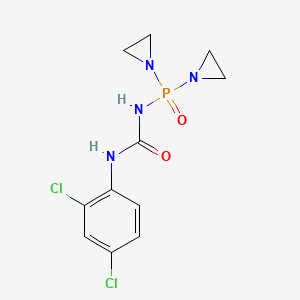
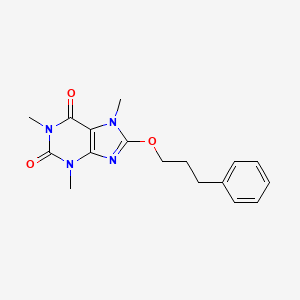
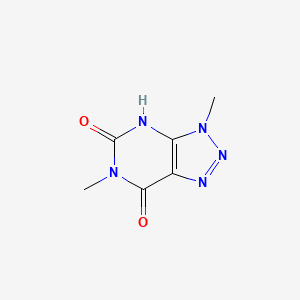
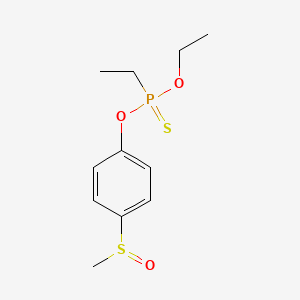
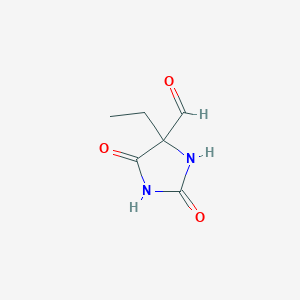
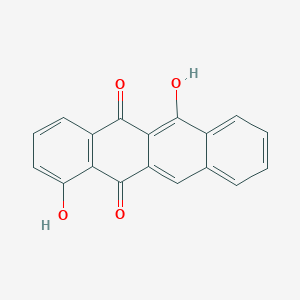
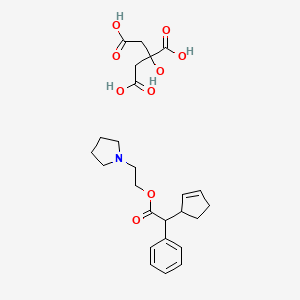
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

